molecular formula C18H18N4O2S B2354171 N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 905502-29-6

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2354171
CAS No.: 905502-29-6
M. Wt: 354.43
InChI Key: SLYAKNVZEOKKMF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Corrosion Inhibition

A study involved synthesizing 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives through the amidation reaction and evaluating their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies in acidic and oil medium, suggesting potential applications in corrosion inhibition (Yıldırım & Çetin, 2008).

Enzyme Inhibition for Therapeutic Applications

Another research focused on the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains, aiming at potential inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like dementias and myasthenia gravis. The study found moderate dual inhibition of AChE and BChE, indicating potential therapeutic applications (Pflégr et al., 2022).

Antimicrobial Activity

Research on the synthesis and antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines demonstrated significant inhibitory activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Mekky & Sanad, 2019).

Anticancer Properties

A study synthesized and evaluated the anticancer properties of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds showed cytotoxicity on various cancer cell lines, indicating potential applications in cancer treatment (Vinayak et al., 2014).

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12(2)13-5-7-15(8-6-13)20-16(23)11-25-18-22-21-17(24-18)14-4-3-9-19-10-14/h3-10,12H,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYAKNVZEOKKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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